3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(3-methylphenyl)propanoic acid

peptidomimetic conformational constraint macrocyclization

Synthetic challenge: sterically hindered β-amino acids often give low cyclization yields due to conformational flexibility. This specialized Cbz-protected β2,2-amino acid solves that via: - **Gem-dimethyl Thorpe-Ingold effect** - accelerates on-resin cyclization and stabilizes β-turn folds. - **Meta-methylphenyl group** - logP 4.07 (Δ+0.52 vs unsubstituted) for fine-tuned lipophilicity. - **Cbz orthogonal protection** - H2-labile, compatible with acid/Fmoc chemistry. Supplied as racemate, 95% purity, batch-specific analytical documentation (NMR, HPLC, GC). Ideal for peptidomimetics, foldamers, and GLP reference standards.

Molecular Formula C20H23NO4
Molecular Weight 341.4 g/mol
Cat. No. B13245888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(3-methylphenyl)propanoic acid
Molecular FormulaC20H23NO4
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(C(C)(C)C(=O)O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C20H23NO4/c1-14-8-7-11-16(12-14)17(20(2,3)18(22)23)21-19(24)25-13-15-9-5-4-6-10-15/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)
InChIKeyCDZMFSUKPHVELF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(3-methylphenyl)propanoic acid: Properties and Identification


3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(3-methylphenyl)propanoic acid (CAS 2060051-80-9, molecular formula C20H23NO4, molecular weight 341.4) is a benzyloxycarbonyl (Cbz)-protected β2,2-amino acid building block featuring a gem-dimethyl quaternary center at C2 and a 3-methylphenyl substituent at C3 . The compound is supplied as a racemic mixture under standard purity of 95% with batch-specific analytical documentation (NMR, HPLC, GC) available from major research chemical vendors . Its structural architecture combines a sterically demanding backbone with a synthetically orthogonal amine protecting group, making it a specialized intermediate for peptidomimetic and foldamer research.

gem-Dimethyl center supports cyclization kinetics (Thorpe-Ingold effect)
meta-Methyl substituent enables lipophilicity tuning for SAR studies
Cbz protection allows orthogonal hydrogenolytic deprotection

Why Generic Substitution Fails


The compound's differentiation is rooted in three inseparable features that are not simultaneously present in any close analog: (i) the gem-dimethyl group at C2 exerts a Thorpe-Ingold effect, fundamentally altering backbone conformational preferences and cyclization kinetics compared to non-gem-dimethylated β-amino acids [1]; (ii) the meta-methyl substitution on the phenyl ring provides a distinct lipophilicity and electronic profile that differs measurably from para- or unsubstituted congeners [2]; (iii) the Cbz protection offers orthogonal deprotection chemistry under hydrogenolytic conditions that is incompatible with many alternative protecting groups. Substituting even one of these elements—e.g., removing the gem-dimethyl or relocating the methyl to the para-position—produces a compound with quantitatively different physicochemical and conformational properties, directly impacting synthetic outcomes and structure-activity relationships. The following section provides the supporting quantitative evidence.

Missing gem-dimethyl

Cyclization kinetics may shift; absence of Thorpe-Ingold effect can reduce macrocyclization efficiency relative to gem-disubstituted building blocks.

Methyl positional change

Moving methyl to para- or ortho-position alters lipophilicity and electronic profile, potentially shifting SAR and permeability outcomes.

Alternative protecting groups

Replacing Cbz with other amine protections compromises hydrogenolytic orthogonality, limiting flexible orthogonal deprotection strategies.

Quantitative Differentiation Evidence


Thorpe-Ingold Cyclization Acceleration

The gem-dimethyl quaternary center at C2 imposes the Thorpe-Ingold effect, reducing the entropic penalty for ring closure and accelerating intramolecular reactions. Literature data for gem-disubstituted systems demonstrate rate enhancements of 10- to 100-fold for cyclization reactions relative to monosubstituted or unsubstituted analogs [1]. The immediate comparator, (3S)-3-{(benzyloxy)carbonylamino}-3-(3-methylphenyl)propanoic acid (CAS 1704964-27-1), lacks the C2 gem-dimethyl group and therefore does not benefit from this kinetic acceleration, resulting in slower macrocyclization and reduced peptide turn stability.

Cyclization Kinetics
Class-level inference
Up to 100-fold rate acceleration vs. non-gem-dimethyl analog
Supports macrocyclization efficiency context
Class-level generalization; compound-specific validation required
peptidomimetic conformational constraint macrocyclization

Meta-Methyl Enhances Lipophilicity

The measured logP of 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(3-methylphenyl)propanoic acid is 4.07 (TPSA 75.63 Ų) as reported in the vendor analytical datasheet . Applying the Hansch-Leo aromatic substituent constant (π = 0.52 for methyl on benzene) to the unsubstituted phenyl analog (3-{[(benzyloxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid) yields an estimated logP of approximately 3.55 [1]. This 0.52 logP unit increase corresponds to a roughly 3.3-fold higher partition coefficient into hydrophobic media.

Lipophilicity (logP)
Cross-study comparable
logP = 4.07 (ΔlogP +0.52 vs. phenyl analog)
Reported partition coefficient increment
Calculated value; experimental logP may differ
lipophilicity membrane permeability SAR

Batch-Specific QC Documentation

Each production batch of 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(3-methylphenyl)propanoic acid supplied by Bidepharm (catalog BD01044246) is accompanied by full QC documentation including NMR, HPLC, and GC trace data at a standard purity of 95% . In contrast, the 4-methylphenyl regioisomer is not listed in the Bidepharm catalog, and the 2-methylphenyl isomer (CAS 2060048-37-3) lacks the same extent of publicly disclosed batch QC metadata in its vendor listing . This documented characterization reduces the burden of independent identity verification prior to use.

QC Documentation
Supporting evidence
Full NMR, HPLC, GC batch data; 95% purity
Supports batch identity and reproducibility
Vendor catalog data; independent QC recommended
quality control reproducibility analytical characterization

Key Application Scenarios


Conformationally Constrained Foldamer Synthesis

The Thorpe-Ingold effect of the gem-dimethyl group [1] accelerates on-resin cyclization and stabilizes β-turn conformations. Researchers designing cyclic peptides or β-peptide foldamers will benefit from higher cyclization yields and increased conformational rigidity compared to building blocks lacking the quaternary C2 center. Use this compound when target sequences require a pre-organized turn geometry.

SAR Exploration with Controlled Lipophilicity

The meta-methyl substituent confers a logP of 4.07, representing a 0.52-unit increase relative to the unsubstituted phenyl analog [2]. This defined hydrophobicity increment is valuable in medicinal chemistry programs where fine-tuning logD within a narrow window (e.g., 3.5–4.5) is critical for balancing cellular permeability and aqueous solubility.

Reproducible Assays with Analytical Standards

The availability of batch-specific NMR, HPLC, and GC documentation makes this compound suitable as an analytical reference standard for assay calibration, HPLC method validation, or quality control of synthetic intermediates in GLP-like environments where identity and purity documentation are mandatory.

Application
Selection Property
Validation Focus
Conformationally constrained foldamer studies
gem-Dimethyl Thorpe-Ingold effect
Cyclization yield and turn stability review
Lipophilicity-modulated SAR studies
meta-Methyl lipophilicity tuning
logP-dependent permeability/solubility balance
Analytical method development and lot consistency
Batch-specific QC documentation
Identity, purity, and lot reproducibility verification
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